molecular formula C7H11F2N3 B15047793 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine

1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine

Cat. No.: B15047793
M. Wt: 175.18 g/mol
InChI Key: UUTSUPDFIXNRID-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce various difluoromethylated derivatives .

Scientific Research Applications

1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-N-propyl-1H-pyrazol-3-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-N-methyl-1H-pyrazol-3-amine: Similar but with a methyl group instead of a propyl group.

Uniqueness

1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine is unique due to its specific combination of the difluoromethyl group and the propyl group, which provides a balance of lipophilicity and hydrogen bonding ability. This makes it particularly effective in certain biological and industrial applications .

Biological Activity

1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

The molecular formula of this compound is C11H15F2N5, with a molecular weight of approximately 255.27 g/mol. The compound features a difluoromethyl group which enhances its binding affinity to biological targets, making it a candidate for drug development.

The mechanism of action involves the interaction of the difluoromethyl group with specific enzymes or receptors, modulating their activities. The pyrazole ring contributes to the compound's stability and bioavailability. Notably, it has been shown to inhibit succinate dehydrogenase activity, which is crucial for cellular respiration in fungi, indicating its potential as an antifungal agent.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, preliminary studies suggest its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Enzyme Inhibition

The compound has been identified as an enzyme inhibitor, particularly in metabolic pathways related to fungal growth. Its inhibitory effects on specific enzymes suggest potential applications in treating fungal infections and possibly other diseases where enzyme modulation is beneficial .

Case Studies

  • Antifungal Activity : A study evaluated the effectiveness of this compound against Botrytis cinerea, a common plant pathogen. The results indicated that the compound significantly inhibited fungal growth, suggesting its utility in agricultural applications as a fungicide .
  • Antiproliferative Effects : In vitro studies on cancer cell lines showed that derivatives of pyrazole compounds exhibit varying degrees of antiproliferative activity. Specifically, compounds similar to this compound demonstrated selective toxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntifungalBotrytis cinereaSignificant growth inhibition
Enzyme InhibitionSuccinate DehydrogenaseReduced enzyme activity
AntiproliferativeHepG2 (liver cancer)Growth inhibition
AntiproliferativeHeLa (cervical cancer)Growth inhibition

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

1-(difluoromethyl)-N-propylpyrazol-3-amine

InChI

InChI=1S/C7H11F2N3/c1-2-4-10-6-3-5-12(11-6)7(8)9/h3,5,7H,2,4H2,1H3,(H,10,11)

InChI Key

UUTSUPDFIXNRID-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1)C(F)F

Origin of Product

United States

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